(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol chemical properties
(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol chemical properties
An In-depth Technical Guide to the Synthesis and Chemical Properties of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol
Introduction
In the landscape of modern drug discovery, certain molecular architectures consistently emerge as "privileged scaffolds"—frameworks that exhibit a high affinity for multiple biological targets.[1][2] The pyrimidine ring, particularly when substituted, is a cornerstone of this concept, forming the core of numerous approved therapeutics, especially in oncology.[3] This guide focuses on (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol , a biaryl heterocyclic compound that combines the well-established pyrimidine scaffold with a reactive phenylmethanol moiety. The incorporation of a fluorine atom is a deliberate medicinal chemistry strategy, often employed to modulate physicochemical properties such as metabolic stability, membrane permeation, and binding affinity.[4]
This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from its immediate chemical precursor, 4-(5-Fluoropyrimidin-2-yl)benzaldehyde, and established principles of organic chemistry to provide a robust technical profile for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is a substituted benzyl alcohol. The core structure consists of a phenylmethanol group where the phenyl ring is substituted at the para-position with a 5-fluoropyrimidin-2-yl ring.
Caption: Chemical Structure of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol | - |
| Molecular Formula | C₁₁H₉FN₂O | Calculated |
| Molecular Weight | 204.20 g/mol | Calculated |
| CAS Number | Not available in public databases | - |
| Precursor | 4-(5-Fluoropyrimidin-2-yl)benzaldehyde | [5] |
| Precursor CAS | 545424-37-1 | [5] |
| Precursor Formula | C₁₁H₇FN₂O | [5] |
| Precursor Mol. Wt. | 202.18 g/mol | [5] |
| Physical Form | Expected to be a solid at room temperature | Inferred |
Synthesis and Reactivity
The most logical and efficient synthesis of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol involves a two-step process: (A) formation of the central biaryl C-C bond to create the aldehyde precursor, followed by (B) selective reduction of the aldehyde to the target benzylic alcohol.
Part A: Synthesis of 4-(5-Fluoropyrimidin-2-yl)benzaldehyde via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[6][7] This approach is well-suited for constructing the 4-(5-Fluoropyrimidin-2-yl)benzaldehyde backbone.
Protocol: Suzuki-Miyaura Cross-Coupling
-
Reactants:
-
Aryl Halide: 2-Chloro-5-fluoropyrimidine or 2-Bromo-5-fluoropyrimidine. The chloro- derivative is often preferred for cost-effectiveness, though it may require a more active catalyst system.
-
Boronic Acid: (4-Formylphenyl)boronic acid.
-
-
Catalyst System:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Ligand: A phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich, bulky phosphine (e.g., SPhos, XPhos) is often used with Pd(OAc)₂ to facilitate the catalytic cycle, especially with aryl chlorides.
-
-
Base and Solvent:
-
An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required to activate the boronic acid for transmetalation.[6]
-
The solvent is typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water to dissolve both the organic reactants and the inorganic base.
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add (4-formylphenyl)boronic acid, 2-chloro-5-fluoropyrimidine, the palladium catalyst, and the ligand.
-
Add the solvent system (e.g., dioxane/water) followed by the base.
-
Heat the reaction mixture (typically 80-100 °C) and monitor for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield pure 4-(5-Fluoropyrimidin-2-yl)benzaldehyde.
-
Part B: Reduction of Aldehyde to (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol
The conversion of the precursor aldehyde to the target primary alcohol is a standard functional group transformation achieved via selective reduction.
Protocol: Sodium Borohydride Reduction
-
Rationale: Sodium borohydride (NaBH₄) is an ideal reagent for this step due to its mild nature and high selectivity for reducing aldehydes and ketones in the presence of other potentially reducible groups like the pyrimidine ring.[8]
-
Solvent: An alcoholic solvent such as methanol or ethanol is typically used, as it is protic enough to quench the intermediate alkoxide but does not react violently with the NaBH₄.
-
Procedure:
-
Dissolve 4-(5-Fluoropyrimidin-2-yl)benzaldehyde in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath (0 °C).
-
Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. A slight molar excess (e.g., 1.1 to 1.5 equivalents) is typically used.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor for the disappearance of the starting aldehyde by TLC.
-
Once complete, carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
If necessary, purify by recrystallization or column chromatography to obtain pure (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol .
-
Caption: General two-step synthesis workflow for the target compound.
Predicted Spectral Analysis
While experimental spectra are not publicly available, the ¹H and ¹³C NMR chemical shifts can be reliably predicted based on established values for similar structural motifs.[9][10][11][12]
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃ or DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Pyrimidine CH | 8.6 - 8.8 (d) | 140-142 (d) | Singlet in ¹H becomes a doublet due to coupling with ¹⁹F. Carbon signal is a doublet due to C-F coupling. |
| Phenyl CH (ortho to -CH₂OH) | 7.4 - 7.6 (d) | 127-129 | Doublet, J ≈ 8 Hz. |
| Phenyl CH (ortho to pyrimidine) | 8.2 - 8.4 (d) | 128-130 | Doublet, J ≈ 8 Hz. Shifted downfield due to the electron-withdrawing pyrimidine ring. |
| Methylene (-CH₂OH) | 4.7 - 4.9 (s) | 64-66 | A singlet in the ¹H spectrum. |
| Hydroxyl (-OH) | Variable (s, br) | - | Broad singlet, position is concentration and solvent dependent. May exchange with D₂O. |
| C-F (pyrimidine) | - | 155-158 (d) | Large ¹J(C,F) coupling constant expected. |
| C-ipso (phenyl, attached to -CH₂OH) | - | 140-143 | Quaternary carbon. |
| C-ipso (phenyl, attached to pyrimidine) | - | 135-138 | Quaternary carbon. |
| C-ipso (pyrimidine, attached to phenyl) | - | 160-165 | Quaternary carbon. |
Mass Spectrometry (MS): In an ESI-MS experiment, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 205.07.
Applications in Medicinal Chemistry
The (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol scaffold is a valuable building block for the synthesis of biologically active molecules. Its utility stems from two key features:
-
The Fluoropyrimidine Core: The 5-fluoropyrimidine unit is a well-known pharmacophore. It is present in several anticancer drugs (e.g., 5-Fluorouracil). Its inclusion can enhance binding to target proteins and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[4][13] The pyrimidine ring itself contains hydrogen bond acceptors that are crucial for molecular recognition at enzyme active sites.[2]
-
The Benzylic Alcohol Handle: The primary alcohol is a versatile functional group that serves as a synthetic handle for further elaboration. It can be:
-
Oxidized to the corresponding aldehyde or carboxylic acid to serve as an electrophile or for amide coupling.
-
Converted to an ether (etherification) or an ester (esterification) to explore different linker strategies.
-
Transformed into a leaving group (e.g., a tosylate or mesylate) and displaced by nucleophiles to attach various other fragments.
-
This combination makes the molecule an ideal starting point for generating libraries of more complex compounds for screening against biological targets, particularly protein kinases, where pyrimidine-based inhibitors have found significant success.[14]
Safety and Handling
Specific safety data for (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is not available. However, based on the data for structurally related compounds such as (5-fluoropyrimidin-2-yl)methanol, the following precautions are advised.
Table 3: Hazard and Precautionary Statements (Inferred)
| Category | Code | Statement |
|---|---|---|
| Hazard | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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Lee, H. L., et al. (2016). The applications of the novel polymeric fluoropyrimidine F10 in cancer treatment: current evidence. Future Oncology. [Link]
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Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal. [Link]
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Pinto, M., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. [Link]
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Sci-Hub. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
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Liu, Z. L., Slininger, P. J., & Gorsich, R. W. (2008). Multiple gene-mediated NAD(P)H-dependent aldehyde reduction is a mechanism of in situ detoxification of furfural and 5-hydroxymethylfurfural by Saccharomyces cerevisiae. Applied Microbiology and Biotechnology. [Link]
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Jensen, K. F., et al. (2020). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules. [Link]
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